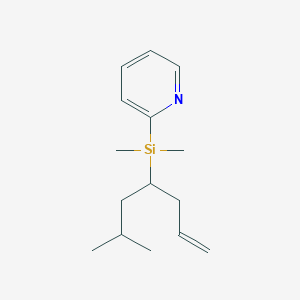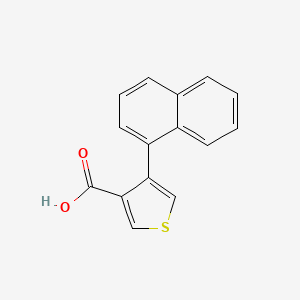![molecular formula C14H11N3O2 B11864741 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-75-6](/img/structure/B11864741.png)
1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the construction of the indazole core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the indazole ring system followed by functionalization to introduce the pyridine moiety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the indazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
N-(Pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.
3-Bromoimidazo[1,2-a]pyridine:
Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
920019-75-6 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,18,19) |
Clé InChI |
HBLOOMHNDXSVRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




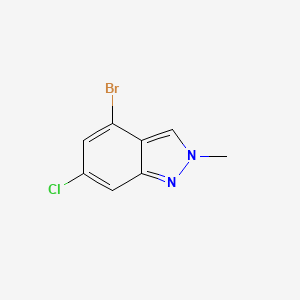


![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
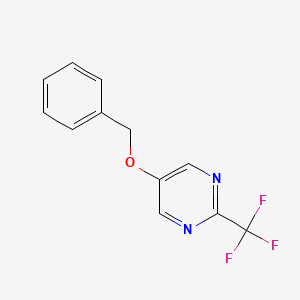
![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
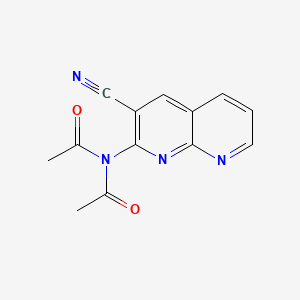
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
